9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of guanine with a sugar moiety. One common method involves the reaction of guanine with 2-deoxy-D-ribose in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between guanine and 2-deoxy-D-ribose .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Dihydro derivatives of the nucleoside.
Substitution: Alkylated or acylated derivatives of the nucleoside.
Scientific Research Applications
Chemistry
In chemistry, 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleic acid chemistry .
Biology
In biological research, this compound is used to study DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and is used in assays to measure enzyme activity .
Medicine
Medically, the compound is used in antiviral and anticancer research. It is incorporated into DNA by viral or cancerous cells, leading to chain termination and cell death .
Industry
In the industrial sector, the compound is used in the production of nucleoside analog drugs and as a standard in analytical chemistry .
Mechanism of Action
The compound exerts its effects primarily by being incorporated into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, leading to cell death. The molecular targets include DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar in structure but contains a ribose sugar instead of a deoxyribose.
Acyclovir: An antiviral drug that is a guanine analog.
Ganciclovir: Another antiviral drug similar to acyclovir but with a different sugar moiety.
Uniqueness
The uniqueness of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its ability to be incorporated into DNA and RNA, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C10H12N4O4 |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-8,15-16H,1-2H2/t5-,6+,7+,8?/m0/s1 |
InChI Key |
OGEKIGXRZNVLAN-FWYCZPIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.